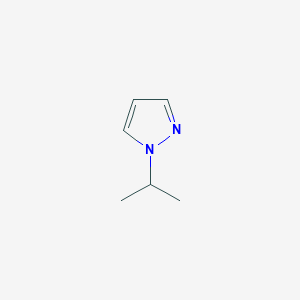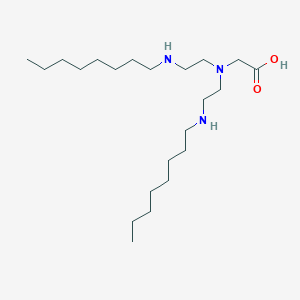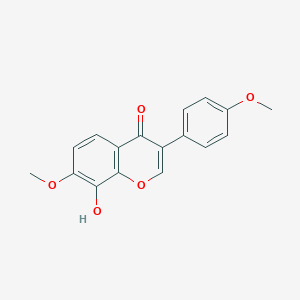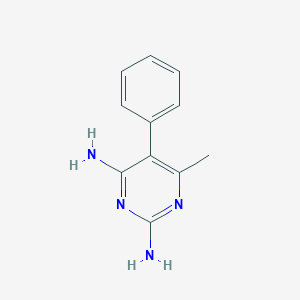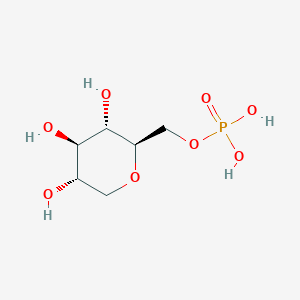
1,5-Anhydroglucitol-6-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Anhydroglucitol-6-phosphate, commonly known as 1,5-AG6P, is a naturally occurring sugar molecule that has gained significant attention in the scientific community due to its potential application in various fields such as medicine, agriculture, and biotechnology.
Mécanisme D'action
The mechanism of action of 1,5-AG6P is not fully understood, but it is believed to involve its ability to regulate various metabolic pathways in the body. It has been shown to inhibit the activity of enzymes such as hexokinase and glucokinase, which are involved in glucose metabolism. It has also been shown to activate various signaling pathways, including the AMP-activated protein kinase pathway, which plays a crucial role in regulating energy metabolism.
Effets Biochimiques Et Physiologiques
1,5-AG6P has been shown to have various biochemical and physiological effects in the body. It has been shown to regulate glucose metabolism, lipid metabolism, and energy metabolism. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential application in cancer treatment. In addition, it has been shown to regulate insulin secretion and sensitivity, which may contribute to its potential application in diabetes management.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-AG6P has several advantages for lab experiments, including its stability, solubility, and availability. It can be easily synthesized using various methods and can be readily obtained from commercial sources. However, its potential toxicity and lack of specificity for certain enzymes and pathways may limit its application in certain experiments.
Orientations Futures
1,5-AG6P has several potential future directions for research. In medicine, it may be further studied for its potential application in cancer treatment and diabetes management. In agriculture, it may be further studied for its potential application in enhancing plant growth and stress tolerance. In biotechnology, it may be further studied for its potential application in the synthesis of various chemicals and materials. Further research is needed to fully understand the mechanism of action and potential applications of 1,5-AG6P.
Méthodes De Synthèse
1,5-AG6P can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction between glucose-6-phosphate and hydroxylamine, while enzymatic synthesis involves the use of enzymes such as glucose-6-phosphate dehydrogenase and 1,5-anhydroglucitol dehydrogenase. Microbial synthesis, on the other hand, involves the use of microorganisms such as Escherichia coli and Bacillus subtilis.
Applications De Recherche Scientifique
1,5-AG6P has been extensively studied for its potential applications in various fields. In medicine, it has been shown to be a potential biomarker for diabetes, as its levels in blood have been found to be inversely correlated with blood glucose levels. It has also been studied for its potential application in cancer treatment, as it has been shown to inhibit the growth of cancer cells. In agriculture, it has been studied for its potential application in enhancing plant growth and stress tolerance. In biotechnology, it has been studied for its potential application in the synthesis of various chemicals and materials.
Propriétés
Numéro CAS |
17659-59-5 |
|---|---|
Nom du produit |
1,5-Anhydroglucitol-6-phosphate |
Formule moléculaire |
C6H13O8P |
Poids moléculaire |
244.14 g/mol |
Nom IUPAC |
[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O8P/c7-3-1-13-4(6(9)5(3)8)2-14-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+,6+/m0/s1 |
Clé InChI |
KAJAXXUCVJFKFM-SLPGGIOYSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)COP(=O)(O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)COP(=O)(O)O)O)O)O |
Autres numéros CAS |
17659-59-5 |
Synonymes |
1,5-anhydroglucitol-6-phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



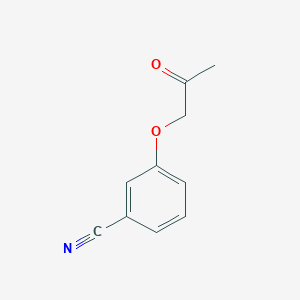
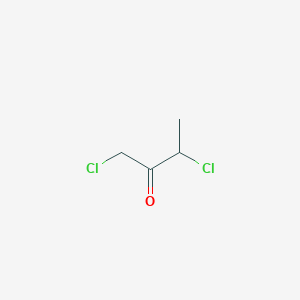
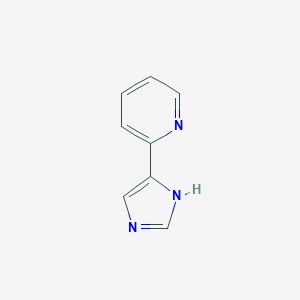
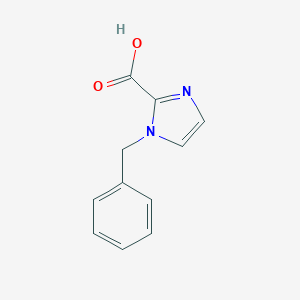
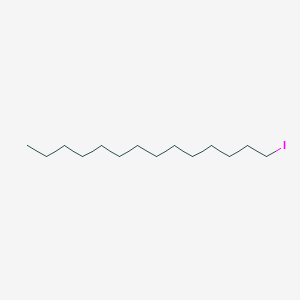
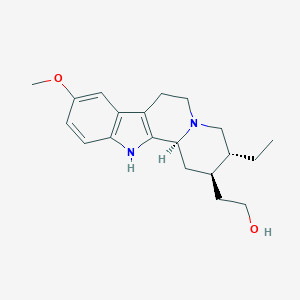
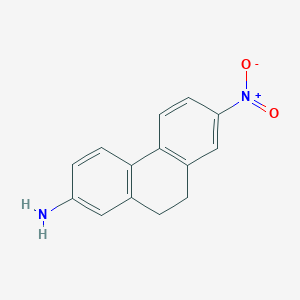
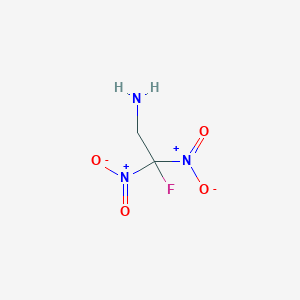
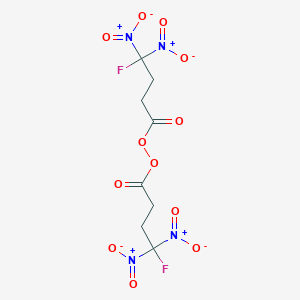
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)
